N,N-diallyl-2,2,2-trichloroacetamide
Description
N,N-Diallyl-2,2,2-trichloroacetamide (CAS RN: 91989-79-6), also known as R-25788, is a dichloroacetamide herbicide safener. It is structurally characterized by a trichloroacetyl group bonded to a nitrogen atom substituted with two allyl groups. This compound is widely used to protect maize (Zea mays) from injury caused by thiocarbamate and chloroacetanilide herbicides by enhancing detoxification pathways . Its mode of action involves competitive binding at specific sites in maize seedlings, which also interact with thiocarbamate and chloroacetanilide herbicides . Key physical properties include a molecular formula of C₈H₁₁Cl₃NO, a molecular weight of 247.54 g/mol, and synthesis yields of ~65–97% via reactions involving trichloroacetyl chloride and allylamine derivatives .
Properties
IUPAC Name |
2,2,2-trichloro-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLMEOAIBNBGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2,2,2-trichloroacetamide typically involves the reaction of diallylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-diallyl-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl groups can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of N,N-diallyl-2,2,2-triazidoacetamide or N,N-diallyl-2,2,2-trithiocarbamoylacetamide.
Oxidation Reactions: Formation of this compound epoxide.
Reduction Reactions: Formation of N,N-diallyl-2,2,2-trichloroethanol.
Scientific Research Applications
N,N-diallyl-2,2,2-trichloroacetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diallyl-2,2,2-trichloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The trichloromethyl group can also participate in electrophilic reactions, contributing to its biological effects.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
Substituent Effects on Binding and Efficacy
Key Observations :
- Dual Allyl Groups : Critical for maximizing binding to maize safener sites.
- Trichloroacetyl Group : Enhances electron-withdrawing effects, improving receptor interaction vs. dichloro or trifluoro analogs .
- Alkyl vs. Aryl Substituents : Bulky groups (e.g., benzyl) reduce activity, while small alkyl chains (e.g., allyl) optimize fit .
Herbicide Safening
- Mechanism : Competes with thiocarbamates (e.g., EPTC) and chloroacetanilides (e.g., alachlor) for binding in maize coleoptiles, upregulating detoxification enzymes .
- Efficacy : R-25788 (0.4–0.8 kg/ha) shows mixed results—effective in reducing EPTC toxicity but less effective against chlorsulfuron compared to CGA-43089 .
Environmental Impact
- Metabolism: Rapidly metabolized in corn plants and soil to non-toxic intermediates (e.g., dichloroacetic acid) .
Biological Activity
N,N-Diallyl-2,2,2-trichloroacetamide (DAlT) is a compound of interest due to its potential applications in agriculture and its biological activity. This article explores the biological properties of DAlT, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C8H10Cl3NO
- Molecular Weight : 242.53 g/mol
- CAS Number : 5103429
DAlT belongs to the class of chloroacetamides, which are widely used in herbicide formulations. Its structure includes a trichloroacetamide moiety that contributes to its reactivity and biological effects.
- Herbicidal Activity : DAlT exhibits herbicidal properties by inhibiting specific enzymes involved in plant growth. Its mechanism is primarily linked to the disruption of metabolic pathways essential for plant development, particularly affecting amino acid synthesis and cell division.
- Interaction with Thiol Groups : The chloroacetamide functional group is known for its reactivity with thiol groups in proteins. This can lead to covalent modifications that alter enzyme activity and signaling pathways in various organisms, including plants and microorganisms .
- Anti-inflammatory Effects : Recent studies have indicated that compounds similar to DAlT can exhibit anti-inflammatory properties by inhibiting key regulatory proteins involved in inflammatory signaling pathways. For instance, a related compound was shown to inhibit Grx1 (glutaredoxin 1), leading to reduced inflammatory responses in microglial cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of DAlT:
| Study | Biological System | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | Plant Growth | Inhibition of growth | Disruption of amino acid synthesis |
| Study 2 | Microbial Cultures | Antimicrobial activity | Inhibition of cell division |
| Study 3 | Inflammatory Cells | Reduced inflammation | Inhibition of Grx1 activity |
Case Study 1: Herbicidal Efficacy
A field study assessed the efficacy of DAlT as a herbicide against common weeds. Results indicated significant reductions in weed biomass compared to untreated controls, suggesting effective herbicidal action at specific concentrations.
Case Study 2: Anti-inflammatory Potential
In vitro experiments demonstrated that DAlT could inhibit the production of pro-inflammatory cytokines in BV2 microglial cells. The compound was shown to decrease lipopolysaccharide-induced inflammatory gene transcription, highlighting its potential therapeutic application in neuroinflammatory conditions .
Case Study 3: Environmental Impact
Research on the environmental fate of chloroacetamides, including DAlT, revealed their persistence in soil and potential for groundwater contamination. Understanding the degradation pathways is crucial for assessing ecological risks associated with their use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
